molecular formula C11H10N4O4 B8249506 trideuteriomethyl N-[(E)-(1-hydroxy-4-oxidoquinoxalin-4-ium-2-ylidene)methyl]iminocarbamate

trideuteriomethyl N-[(E)-(1-hydroxy-4-oxidoquinoxalin-4-ium-2-ylidene)methyl]iminocarbamate

Cat. No.: B8249506
M. Wt: 265.24 g/mol
InChI Key: BPMVRAQIQQEBLN-HXOMEDNNSA-N
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Description

Trideuteriomethyl N-[(E)-(1-hydroxy-4-oxidoquinoxalin-4-ium-2-ylidene)methyl]iminocarbamate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a trideuteriomethyl group, which is a deuterated form of the methyl group, and a quinoxaline moiety. The incorporation of deuterium atoms enhances the compound’s stability and provides unique properties that are valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trideuteriomethyl N-[(E)-(1-hydroxy-4-oxidoquinoxalin-4-ium-2-ylidene)methyl]iminocarbamate involves multiple steps. One common method starts with the preparation of perdeuteriated 3-methyl-2,4-pentanedione, which is then converted through an 8-step synthesis process. This process includes the intermediacy of tert-butyl 5-formyl-3,4-bis(trideuteriomethyl)pyrrole-2-carboxylate . The reaction conditions typically involve the use of deuterated reagents and controlled environments to maintain the fidelity of isotope substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated systems to ensure precision and consistency. The use of deuterated reagents in bulk and advanced purification techniques are essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Trideuteriomethyl N-[(E)-(1-hydroxy-4-oxidoquinoxalin-4-ium-2-ylidene)methyl]iminocarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the quinoxaline moiety.

    Substitution: The trideuteriomethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce quinoxaline derivatives with altered electronic properties.

Scientific Research Applications

Trideuteriomethyl N-[(E)-(1-hydroxy-4-oxidoquinoxalin-4-ium-2-ylidene)methyl]iminocarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trideuteriomethyl N-[(E)-(1-hydroxy-4-oxidoquinoxalin-4-ium-2-ylidene)methyl]iminocarbamate involves its interaction with specific molecular targets. The trideuteriomethyl group can influence the compound’s binding affinity and stability, leading to enhanced biological activity. The quinoxaline moiety interacts with various enzymes and receptors, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trideuteriomethyl N-[(E)-(1-hydroxy-4-oxidoquinoxalin-4-ium-2-ylidene)methyl]iminocarbamate is unique due to the presence of the trideuteriomethyl group, which provides enhanced stability and distinct isotopic properties. This makes it particularly valuable in research applications where precise tracking and stability are crucial.

Properties

IUPAC Name

trideuteriomethyl N-[(E)-(1-hydroxy-4-oxidoquinoxalin-4-ium-2-ylidene)methyl]iminocarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O4/c1-19-11(16)13-12-6-8-7-14(17)9-4-2-3-5-10(9)15(8)18/h2-7,18H,1H3/b8-6+,13-12?/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMVRAQIQQEBLN-HXOMEDNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N=NC=C1C=[N+](C2=CC=CC=C2N1O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)N=N/C=C/1\C=[N+](C2=CC=CC=C2N1O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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